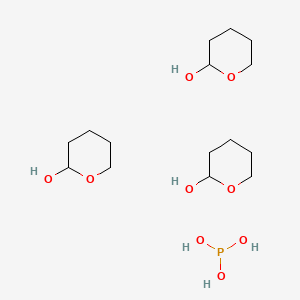
1-Dodecyl-1-hexylpyrrolidin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecyl-1-hexylpyrrolidin-1-ium bromide is a quaternary ammonium compound with the molecular formula C22H46BrN. It is known for its surfactant properties and is used in various industrial and research applications. The compound consists of a pyrrolidinium ring substituted with a dodecyl and a hexyl group, and a bromide anion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-1-hexylpyrrolidin-1-ium bromide typically involves the quaternization of pyrrolidine with dodecyl bromide and hexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of high-purity starting materials and controlled reaction conditions ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions: 1-Dodecyl-1-hexylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, iodide, or sulfate.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: It can form complexes with metal ions, which can be used in catalysis or material science applications.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Involve the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Complexation Reactions: Often performed in the presence of metal salts and under controlled pH conditions.
Major Products:
Substitution Products: Various quaternary ammonium salts with different anions.
Oxidation and Reduction Products: Depending on the specific reaction, the products can vary widely.
科学的研究の応用
1-Dodecyl-1-hexylpyrrolidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of 1-Dodecyl-1-hexylpyrrolidin-1-ium bromide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with biological membranes and other hydrophobic surfaces. This interaction can disrupt membrane integrity, leading to cell lysis or enhanced permeability. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane destabilization and solubilization.
類似化合物との比較
- 1-Dodecylpyridinium bromide
- 1-Hexylpyridinium bromide
- 1-Dodecyl-3-methylimidazolium bromide
Comparison: 1-Dodecyl-1-hexylpyrrolidin-1-ium bromide is unique due to its dual long alkyl chains, which enhance its surfactant properties compared to compounds with a single long alkyl chain. This dual-chain structure provides better interaction with hydrophobic surfaces and improved solubilization capabilities. Additionally, the pyrrolidinium ring offers a different steric and electronic environment compared to pyridinium or imidazolium rings, leading to distinct chemical and physical properties.
特性
CAS番号 |
106182-97-2 |
|---|---|
分子式 |
C22H46BrN |
分子量 |
404.5 g/mol |
IUPAC名 |
1-dodecyl-1-hexylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C22H46N.BrH/c1-3-5-7-9-10-11-12-13-14-16-20-23(21-17-18-22-23)19-15-8-6-4-2;/h3-22H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
FBWZYLJRLFQKDI-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+]1(CCCC1)CCCCCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


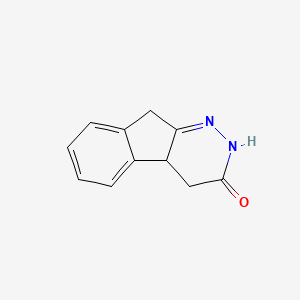
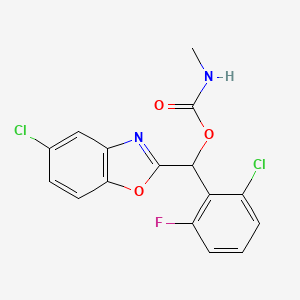
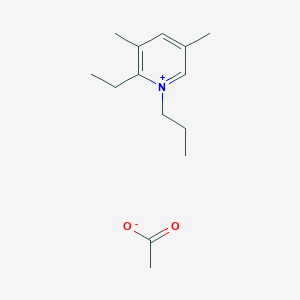

![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
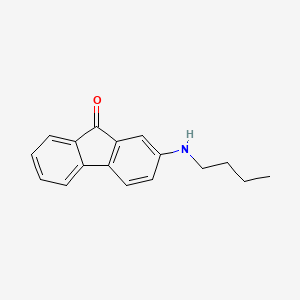



![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)
![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
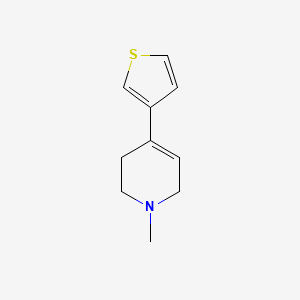
![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
